6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Antiglutamate activity Riluzole analogue SAR In vivo anticonvulsant ED50

6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS 2034157-61-2) is a synthetic benzothiazole-2-imine derivative supplied as a hydrochloride salt with molecular formula C10H12ClFN2S2 and molecular weight 278.79 g/mol. The compound features a 6-fluoro substituent on the benzothiazole core and a 3-(2-methylthioethyl) side chain, placing it within the 2-imino-3-substituted-benzothiazoline chemotype originally explored as riluzole analogues for excitatory amino acid modulation.

Molecular Formula C10H12ClFN2S2
Molecular Weight 278.8 g/mol
CAS No. 2034157-61-2
Cat. No. B1447863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
CAS2034157-61-2
Molecular FormulaC10H12ClFN2S2
Molecular Weight278.8 g/mol
Structural Identifiers
SMILESCSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl
InChIInChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H
InChIKeyQXCFNTSJAULVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine Hydrochloride (CAS 2034157-61-2): Structural Identity and Research-Grade Procurement Specification


6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS 2034157-61-2) is a synthetic benzothiazole-2-imine derivative supplied as a hydrochloride salt with molecular formula C10H12ClFN2S2 and molecular weight 278.79 g/mol . The compound features a 6-fluoro substituent on the benzothiazole core and a 3-(2-methylthioethyl) side chain, placing it within the 2-imino-3-substituted-benzothiazoline chemotype originally explored as riluzole analogues for excitatory amino acid modulation [1]. It is commercially available from multiple research chemical suppliers at purities typically ranging from 95% to 98% (HPLC/GC-MS) and is sold exclusively for non-human research use .

Why 6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine Hydrochloride Cannot Be Replaced by Generic Benzothiazole Analogs Without Quantitative Justification


Substitution at the 6-position of the benzothiazole core is not electronically or sterically neutral: in the seminal riluzole analogue series, only compounds bearing alkyl, polyfluoroalkyl, or polyfluoroalkoxy groups at the 6-position exhibited potent in vivo anticonvulsant activity, while unsubstituted or electron-donating substituents at this position abolished activity [1]. The 6-fluoro substituent introduces a distinct combination of strong electron-withdrawing inductive effect (−I) and modest resonance donation (+M) that differs fundamentally from the 6-OCF3 group of riluzole and from the 6-H (unsubstituted) or 6-OCH3 (methoxy) variants available as alternative procurement options [2]. These electronic differences predictably alter target binding, metabolic stability, and physicochemical handling properties such that data generated with one 6-substituted analog cannot be assumed transferable to another without experimental validation.

Product-Specific Quantitative Differentiation Evidence for 6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine Hydrochloride (CAS 2034157-61-2)


Class-Level Potency Differentiation: 2-Imino-3-alkylthioethyl Benzothiazolines Achieve up to 3-Fold Greater In Vivo Potency than the Corresponding 2-Amino Parent Compounds

In the only published comprehensive SAR study covering the 2-imino-3-alkylthioethyl benzothiazoline chemotype, Jimonet et al. (1999) demonstrated that conversion of the 2-amine to a 2-imino-3-(2-methylthioethyl) motif increased in vivo antiglutamate potency by approximately 3-fold [1]. The most potent compound identified, 2-imino-3-(2-methylthioethyl)-6-trifluoromethoxybenzothiazoline (Compound 61), exhibited an ED50 of 1.0 mg/kg i.p. in the glutamic acid-induced seizure model in rats, compared to ED50 values of 2.5–3.2 mg/kg i.p. for the corresponding 2-aminobenzothiazoles including riluzole (6-OCF3) [1]. This class-level SAR establishes that the 2-imino-3-alkylthioethyl architecture is a validated potency-enhancing scaffold modification. The target compound (6-fluoro variant) incorporates this identical potency-conferring 2-imino-3-(2-methylthioethyl) motif and is therefore structurally positioned within the highest-potency subset of this chemotype. Direct quantitative activity data for the 6-fluoro analogue are not yet publicly available in peer-reviewed literature; the evidence presented here is class-level inference derived from the structurally adjacent 6-OCF3 analogue [1].

Antiglutamate activity Riluzole analogue SAR In vivo anticonvulsant ED50

6-Fluoro vs. 6-Trifluoromethoxy Substitution: Physicochemical Differentiation in Lipophilicity and Electronic Parameters

The 6-fluoro substituent (Hammett σp = +0.06; σm = +0.34; Hansch π = +0.14) is electronically and lipophilically distinct from the 6-trifluoromethoxy group (σp ≈ +0.35; π ≈ +1.04) found in the most potent literature comparator (Compound 61) and in riluzole [1]. This translates to a predicted LogP difference of approximately 1.2–1.5 log units lower for the 6-fluoro analogue compared to the 6-OCF3 analogue, corresponding to an approximately 15- to 30-fold difference in octanol-water partition coefficient [2]. The lower lipophilicity of the 6-fluoro compound may confer advantages in aqueous solubility, reduced plasma protein binding, and altered blood-brain barrier penetration kinetics compared to the 6-OCF3 benchmark, although experimental confirmation is required. Within the vendor-available analog series, the 6-fluoro compound (MW 278.79) is intermediate in molecular weight between the 6-unsubstituted analogue (MW 260.8, CAS 2034157-41-8) and the 6-methoxy analogue (MW 290.8, CAS 2034157-16-7), offering a distinct physicochemical profile for SAR exploration .

Lipophilicity Hammett substituent constants Drug-likeness optimization

Hydrochloride Salt Form: Verified Solubility and Handling Advantages Over Free Base for Reproducible In Vitro and In Vivo Dosing

The compound is supplied exclusively as the hydrochloride salt, a formulation choice that enhances aqueous solubility and solid-state stability relative to the free base form . The hydrochloride counterion ensures protonation of the imine nitrogen (pKa of conjugate acid estimated at ~5–7 for 2-imino-benzothiazolines), facilitating dissolution in aqueous buffers and physiological media for in vitro assays and in vivo dosing [1]. The free base of analogous 2-imino-benzothiazolines is typically a poorly water-soluble oil or low-melting solid, presenting significant handling and dosing reproducibility challenges. Vendor certificates of analysis report purity of ≥95% (typically 97% as determined by HPLC or GC-MS) for the hydrochloride salt . The hydrochloride salt form also provides a defined counterion stoichiometry (1:1 HCl), enabling accurate molar concentration calculations for dose-response studies—an advantage over hygroscopic or non-stoichiometric salt forms occasionally encountered with benzothiazoline free bases.

Salt form selection Aqueous solubility Experimental reproducibility

Synthetic Provenance and Scalability: Established Regioselective Alkylation Route Enables Reliable Multi-Gram Procurement

The synthetic route to the 2-imino-3-(2-methylthioethyl)benzothiazoline scaffold is well-precedented: treatment of the corresponding 2-aminobenzothiazole with 2-(methylthio)ethyl chloride under reflux in methyl ethyl ketone yields regioselective N3-alkylation to give the 2-imino-3-substituted product, as demonstrated for the 6-trifluoromethoxy analogue [1]. For the target compound, this route proceeds from commercially available 2-amino-6-fluorobenzothiazole, a building block stocked by multiple suppliers . The regioselectivity of the alkylation (N3 vs. exocyclic N2) has been confirmed by spectroscopic characterization in the published series, and the hydrochloride salt is obtained by treatment with HCl in a suitable solvent [1]. This established synthetic accessibility distinguishes the compound from bespoke analogs requiring de novo route development and supports reliable multi-gram procurement with batch-to-batch spectroscopic consistency.

Regioselective alkylation Synthetic route Scalable procurement

Critical Evidence Gap Advisory: Absence of Published Direct Biological Data for the 6-Fluoro Analogue

A systematic search of PubMed, Semantic Scholar, Google Scholar, and the CAS database confirms that no peer-reviewed publication, patent, or publicly deposited dataset reports direct biological activity data (IC50, EC50, Ki, ED50, MIC, or any other quantitative pharmacology endpoint) for 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS 2034157-61-2) as of the search date [1]. The compound is listed on numerous research chemical vendor platforms as a 'research compound' or 'building block' without associated bioactivity annotation . Furthermore, the compound does not appear in PubChem, ChEMBL, DrugBank, or ClinicalTrials.gov, and no FDA or EMA regulatory filings reference this CAS number [2]. All differentiation claims in this guide that reference biological activity are therefore class-level inferences derived from the structurally adjacent 6-OCF3 analogue (Compound 61, Jimonet et al., 1999) and should be treated as hypotheses requiring experimental validation rather than established facts. Prospective buyers should factor this evidence gap into procurement decisions, particularly if the intended use requires demonstrated target engagement or therapeutic efficacy.

Evidence gap Primary data limitation Risk-aware procurement

Recommended Research and Procurement Application Scenarios for 6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine Hydrochloride (CAS 2034157-61-2)


Structure-Activity Relationship (SAR) Probe for 6-Position Substituent Effects in 2-Imino-3-alkylthioethyl Benzothiazoline Series

This compound serves as the 6-fluoro member of a systematic 6-substituent SAR matrix alongside the 6-H (CAS 2034157-41-8), 6-OCH3 (CAS 2034157-16-7), 6-OC2H5, and 6-OCF3 (Compound 61) analogues. The 6-fluoro group provides a unique combination of moderate electron withdrawal (σp = +0.06) and minimal steric bulk (van der Waals radius: F = 1.47 Å vs. OCF3 ≈ 2.5 Å effective radius) [1]. This enables dissection of electronic versus steric contributions to target binding that cannot be achieved using only the 6-OCF3 or 6-H comparators. The class-level potency data from Jimonet et al. (1999) predicts that the 2-imino-3-(2-methylthioethyl) scaffold will confer basal activity, and the 6-fluoro substitution allows interrogation of whether 6-position activity is primarily lipophilicity-driven or whether specific electronic effects dominate [2].

In Vitro Metabolic Stability Comparison: Fluorine as a Metabolically Stable Alternative to Methoxy and Trifluoromethoxy Substituents

The 6-fluoro substituent is resistant to oxidative O-dealkylation pathways that metabolize 6-OCF3 and 6-OCH3 analogues via CYP450-mediated cleavage [1]. While the 6-OCF3 group of riluzole confers metabolic stability relative to unsubstituted analogs, the C-F bond at the aromatic 6-position is essentially metabolically inert, potentially offering superior hepatic microsomal stability [1]. This compound enables head-to-head intrinsic clearance comparison (e.g., in human or rat liver microsomes) against the 6-OCF3 benchmark (Compound 61) and the 6-OCH3 analogue to quantify the metabolic advantage of direct aryl-fluorine substitution in this chemotype [2]. Such data are directly relevant to prioritizing leads for in vivo pharmacokinetic studies.

Physicochemical Property Optimization: Reduced Lipophilicity for Improved Aqueous Solubility and Formulation

With a predicted LogP approximately 1.2–1.5 units lower than the 6-OCF3 analogue (based on Hansch π constants: F π = +0.14 vs. OCF3 π ≈ +1.04), the 6-fluoro compound is expected to exhibit 15- to 30-fold greater aqueous solubility [1]. This property is advantageous for in vitro assays requiring DMSO-free aqueous dosing, for in vivo formulations where co-solvent minimization is desired, and for biophysical assays (e.g., SPR, ITC, NMR) where compound aggregation at high concentrations must be avoided. The hydrochloride salt further enhances solubility, and the defined stoichiometry supports accurate concentration calculations for dose-response studies [2].

Negative Control or Orthogonal Probe for 6-OCF3-Dependent Pharmacological Effects

If the 6-OCF3 analogue (Compound 61) demonstrates a biological effect in a given assay, the 6-fluoro analogue can serve as an orthogonal probe to test whether the effect is specific to the trifluoromethoxy group or generalizable to other electron-withdrawing 6-substituents. The distinct electronic character (σp F = +0.06 vs. σp OCF3 ≈ +0.35) and reduced lipophilicity of the 6-fluoro compound mean that differential activity between the two analogues would provide mechanistic insight into the pharmacophore requirements at the 6-position [1]. This application is valuable for target validation and for distinguishing on-target pharmacology from lipophilicity-driven off-target effects [2].

Quote Request

Request a Quote for 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.